Cas no 728920-04-5 (2-bromo-1-fluoro-4-(isocyanomethyl)benzene)

2-Bromo-1-fluoro-4-(isocyanomethyl)benzene is a versatile aromatic compound featuring both bromo and fluoro substituents, along with a reactive isocyanomethyl functional group. This structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex molecules in pharmaceuticals and agrochemicals. The bromo and fluoro groups enhance its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the isocyanomethyl moiety allows for further functionalization via nucleophilic addition or cycloaddition reactions. Its stability under standard conditions and well-defined reactivity profile make it a reliable building block for researchers developing novel compounds in medicinal and materials chemistry.
2-bromo-1-fluoro-4-(isocyanomethyl)benzene structure
728920-04-5 structure
Product name:2-bromo-1-fluoro-4-(isocyanomethyl)benzene
CAS No:728920-04-5
MF:C8H5BrFN
MW:214.03440451622
CID:891704
PubChem ID:2756973

2-bromo-1-fluoro-4-(isocyanomethyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 3-BROMO-4-FLUOROBENZYLISOCYANIDE
    • 2-bromo-1-fluoro-4-(isocyanomethyl)benzene
    • DTXSID40373664
    • EN300-1914136
    • SCHEMBL318499
    • UBMUPMXVMRQQLA-UHFFFAOYSA-N
    • 728920-04-5
    • AKOS015959030
    • Inchi: InChI=1S/C8H5BrFN/c1-11-5-6-2-3-8(10)7(9)4-6/h2-4H,5H2
    • InChI Key: UBMUPMXVMRQQLA-UHFFFAOYSA-N
    • SMILES: [C-]#[N+]CC1=CC(=C(C=C1)F)Br

Computed Properties

  • Exact Mass: 212.95900
  • Monoisotopic Mass: 212.95894g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 4.4Ų
  • XLogP3: 2.4

Experimental Properties

  • PSA: 0.00000
  • LogP: 2.23820

2-bromo-1-fluoro-4-(isocyanomethyl)benzene Security Information

2-bromo-1-fluoro-4-(isocyanomethyl)benzene Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-bromo-1-fluoro-4-(isocyanomethyl)benzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1914136-10.0g
2-bromo-1-fluoro-4-(isocyanomethyl)benzene
728920-04-5
10g
$4236.0 2023-05-31
Enamine
EN300-1914136-0.1g
2-bromo-1-fluoro-4-(isocyanomethyl)benzene
728920-04-5
0.1g
$867.0 2023-09-17
Enamine
EN300-1914136-2.5g
2-bromo-1-fluoro-4-(isocyanomethyl)benzene
728920-04-5
2.5g
$1931.0 2023-09-17
Enamine
EN300-1914136-0.25g
2-bromo-1-fluoro-4-(isocyanomethyl)benzene
728920-04-5
0.25g
$906.0 2023-09-17
Enamine
EN300-1914136-0.5g
2-bromo-1-fluoro-4-(isocyanomethyl)benzene
728920-04-5
0.5g
$946.0 2023-09-17
Enamine
EN300-1914136-0.05g
2-bromo-1-fluoro-4-(isocyanomethyl)benzene
728920-04-5
0.05g
$827.0 2023-09-17
Enamine
EN300-1914136-5g
2-bromo-1-fluoro-4-(isocyanomethyl)benzene
728920-04-5
5g
$2858.0 2023-09-17
Enamine
EN300-1914136-1.0g
2-bromo-1-fluoro-4-(isocyanomethyl)benzene
728920-04-5
1g
$986.0 2023-05-31
Enamine
EN300-1914136-5.0g
2-bromo-1-fluoro-4-(isocyanomethyl)benzene
728920-04-5
5g
$2858.0 2023-05-31
Enamine
EN300-1914136-1g
2-bromo-1-fluoro-4-(isocyanomethyl)benzene
728920-04-5
1g
$986.0 2023-09-17

2-bromo-1-fluoro-4-(isocyanomethyl)benzene Related Literature

Additional information on 2-bromo-1-fluoro-4-(isocyanomethyl)benzene

Comprehensive Overview of 2-Bromo-1-Fluoro-4-(Isocyanomethyl)Benzene (CAS 728920-04-5)

2-Bromo-1-fluoro-4-(isocyanomethyl)benzene (CAS 728920-04-5) is a specialized aromatic compound widely utilized in pharmaceutical and agrochemical research. Its unique structural features, including the isocyanomethyl functional group and halogen substitutions (bromo and fluoro), make it a valuable intermediate in organic synthesis. With the growing demand for halogenated building blocks in drug discovery, this compound has garnered significant attention from researchers exploring novel heterocyclic compounds and bioconjugation strategies.

The compound’s molecular formula, C8H5BrFNO, highlights its potential as a versatile precursor for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. Recent studies emphasize its role in developing PET radiotracers (Positron Emission Tomography), where the fluoro moiety enables isotopic labeling for imaging applications. Additionally, its isocyanate derivative reactivity aligns with trends in click chemistry, a hot topic in modular synthesis.

From an industrial perspective, 728920-04-5 is often discussed alongside high-value fine chemicals due to its applications in catalysis and material science. Researchers frequently search for "halogenated benzene derivatives in drug design" or "safe handling of isocyanomethyl compounds," reflecting both scientific and operational interests. Notably, its stability under controlled conditions makes it suitable for high-throughput screening workflows.

Environmental and regulatory considerations are also critical. While not classified as hazardous under standard guidelines, proper storage (e.g., inert atmospheres) is recommended to preserve the reactivity of the isocyanomethyl group. This aligns with broader industry queries like "green synthesis of halogenated intermediates" or "scalable routes for fluorinated aromatics."

In summary, 2-bromo-1-fluoro-4-(isocyanomethyl)benzene exemplifies the intersection of innovation and practicality in modern chemistry. Its relevance to medicinal chemistry, coupled with its adaptability in catalytic transformations, ensures its continued prominence in research pipelines worldwide.

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